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Compound of Interest

Compound Name:
DMT-2'O-Methyl-rC(tac)

Phosphoramidite

Cat. No.: B8092469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information
Lapatinib, identified by the CAS number 231277-92-2, is a potent, orally active small-molecule

inhibitor of the intracellular tyrosine kinase domains of two key receptors implicated in cancer

progression: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal

Growth Factor Receptor 2 (HER2 or ErbB2)[1][2][3]. Marketed under trade names such as

Tykerb® and Tyverb®, it is a crucial therapeutic agent in the treatment of solid tumors, most

notably HER2-positive breast cancer[4].
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Property Value

CAS Number 231277-92-2

Molecular Formula C₂₉H₂₆ClFN₄O₄S

Molecular Weight 581.06 g/mol

IUPAC Name

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-

(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-

yl)quinazolin-4-amine

Synonyms GW572016, Tykerb®, Tyverb®

Physical Form Solid

Purity ≥98%

Mechanism of Action and Signaling Pathways
Lapatinib functions as a dual tyrosine kinase inhibitor, reversibly blocking the ATP-binding sites

of both EGFR and HER2. This inhibition prevents the autophosphorylation and subsequent

activation of these receptors, thereby disrupting downstream signaling cascades that are

critical for cell proliferation, survival, and differentiation[1][2][5]. The primary signaling pathways

affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-

kinase (PI3K)/Akt pathways[5][6][7][8].

By targeting both EGFR and HER2, lapatinib offers a comprehensive blockade of HER-family

signaling. This dual inhibition is particularly effective in HER2-overexpressing tumors and can

circumvent resistance mechanisms that may arise from the continued signaling of EGFR.

Below is a diagram illustrating the signaling pathways inhibited by Lapatinib.
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Lapatinib's inhibition of EGFR/HER2 signaling pathways.
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Pharmacology and Pharmacokinetics
Lapatinib's pharmacological activity is characterized by its potent inhibition of EGFR and HER2.

Its pharmacokinetic profile is marked by variable oral absorption, extensive metabolism, and

primarily fecal excretion.

Preclinical Pharmacology
Target Assay IC₅₀ Reference

EGFR (ErbB1) Cell-free kinase assay 3 nM - 10.8 nM [1][2][3]

HER2 (ErbB2) Cell-free kinase assay 9.2 nM - 13 nM [1][2][3]

HER4 (ErbB4) Cell-free kinase assay 347 nM [1]

Clinical Pharmacokinetics
Parameter Value Notes Reference

Bioavailability
Variable and

incomplete
Increased with food [9][10]

Time to Peak (Tₘₐₓ) ~4 hours -

Protein Binding >99%

Primarily to albumin

and α₁-acid

glycoprotein

[10]

Metabolism Extensive
Primarily by CYP3A4

and CYP3A5
[9]

Elimination Half-life

14.2 hours (single

dose), 24 hours

(multiple doses)

- [9]

Excretion
Predominantly fecal

(>90%)
<2% excreted in urine

Metabolism and Drug Interactions
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Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes

CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8[9]. This metabolic

pathway is a key consideration for potential drug-drug interactions.

Major Drug Interactions
Interacting Drug Class Effect on Lapatinib Mechanism

Strong CYP3A4 Inhibitors

(e.g., ketoconazole,

clarithromycin)

Increased plasma

concentrations

Inhibition of Lapatinib

metabolism

Strong CYP3A4 Inducers (e.g.,

carbamazepine,

dexamethasone)

Decreased plasma

concentrations

Induction of Lapatinib

metabolism

P-glycoprotein (P-gp)

Substrates (e.g., digoxin)

Increased plasma

concentrations of the substrate
Lapatinib is an inhibitor of P-gp

QT-prolonging drugs
Increased risk of QT

prolongation
Additive effect

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lapatinib against

EGFR and HER2.

Methodology:

The intracellular kinase domains of EGFR and HER2 are purified from a baculovirus

expression system.

Kinase reactions are performed in 96-well plates in a reaction buffer containing MnCl₂, ATP,

and a peptide substrate.

Lapatinib is added in a series of dilutions.
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The reaction is initiated by the addition of the purified kinase domain and incubated at room

temperature.

The reaction is terminated, and the amount of phosphorylated peptide is quantified.

IC₅₀ values are calculated from the dose-response curves[3].

Preclinical In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Lapatinib in a mouse xenograft model of

HER2-positive breast cancer.

Methodology:

BT474 human breast cancer cells are implanted into immunodeficient mice.

Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment

and control groups.

Lapatinib is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice

daily).

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised for further analysis (e.g., Western blotting for

phosphorylated EGFR/HER2)[11][12].

Clinical Trial Protocol: UK EPHOS-B (CRUK/08/002)
Objective: To assess the biological effects of perioperative Lapatinib and/or Trastuzumab in

early-stage HER2-positive breast cancer.

Study Design: A phase II, open-label, randomized, multicenter trial conducted in two parts.

Part 1:

Population: Women with newly diagnosed, operable HER2-positive breast cancer.

Randomization:
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No preoperative treatment (control).

Trastuzumab alone for 11 days before surgery.

Lapatinib alone (1500 mg/day) for 11 days before surgery[13][14].

Primary Endpoint: Change in Ki-67 expression (a marker of proliferation) and apoptosis in

tumor tissue.

Part 2 (amended protocol):

Randomization:

No preoperative treatment (control).

Trastuzumab alone for 11 days before surgery.

Lapatinib (1000 mg/day) plus Trastuzumab for 11 days before surgery[13].

Primary Endpoint: Pathological complete response (pCR) and minimal residual disease

(MRD).

Below is a diagram of a generalized experimental workflow for preclinical evaluation of

Lapatinib.
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Generalized experimental workflow for Lapatinib evaluation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b8092469?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8092469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Efficacy and Safety
Lapatinib is approved for the treatment of advanced or metastatic HER2-positive breast cancer,

typically in combination with other agents like capecitabine or letrozole. Clinical trials have

demonstrated its efficacy in improving progression-free survival in these patient populations.

The most common adverse effects associated with Lapatinib include diarrhea, rash, nausea,

and fatigue. While generally well-tolerated, rare but serious side effects such as hepatotoxicity

and cardiac dysfunction have been reported, necessitating careful patient monitoring.

Conclusion
Lapatinib is a cornerstone in the targeted therapy of HER2-positive breast cancer. Its dual

inhibitory mechanism against EGFR and HER2 provides a robust blockade of key oncogenic

signaling pathways. A thorough understanding of its chemical properties, mechanism of action,

pharmacokinetic profile, and potential for drug interactions is essential for its optimal use in

research and clinical practice. Further investigation into resistance mechanisms and novel

combination therapies will continue to define its role in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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